molecular formula C8H14Cl2N4O B13588591 1-(1H-imidazole-2-carbonyl)piperazinedihydrochloride

1-(1H-imidazole-2-carbonyl)piperazinedihydrochloride

Cat. No.: B13588591
M. Wt: 253.13 g/mol
InChI Key: NHUULLGXIIRDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-imidazole-2-carbonyl)piperazine dihydrochloride is a compound that combines the structural features of imidazole and piperazine Imidazole is a five-membered ring containing two nitrogen atoms, while piperazine is a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazole-2-carbonyl)piperazine dihydrochloride typically involves the reaction of imidazole derivatives with piperazine. The reaction conditions often involve the use of catalysts such as nickel or ruthenium, and the reactions are carried out under mild conditions to ensure the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-imidazole-2-carbonyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl group or the imidazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

1-(1H-imidazole-2-carbonyl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1H-imidazole-2-carbonyl)piperazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

    1-(1H-imidazole-4-carbonyl)piperazine: Similar structure but with the carbonyl group at a different position on the imidazole ring.

    1-(1H-imidazole-2-carbonyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

Uniqueness: 1-(1H-imidazole-2-carbonyl)piperazine dihydrochloride is unique due to the specific positioning of the carbonyl group and the combination of imidazole and piperazine rings. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C8H14Cl2N4O

Molecular Weight

253.13 g/mol

IUPAC Name

1H-imidazol-2-yl(piperazin-1-yl)methanone;dihydrochloride

InChI

InChI=1S/C8H12N4O.2ClH/c13-8(7-10-1-2-11-7)12-5-3-9-4-6-12;;/h1-2,9H,3-6H2,(H,10,11);2*1H

InChI Key

NHUULLGXIIRDGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=NC=CN2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.